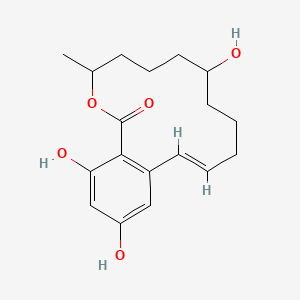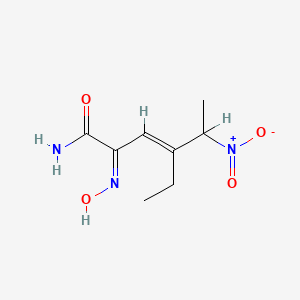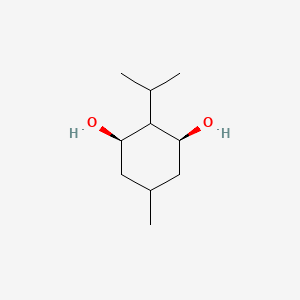
Stigmatellin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stigmatellin is a potent inhibitor of the quinol oxidation (Qo) site of the cytochrome bc1 complex in mitochondria and the cytochrome b6f complex of thylakoid membranes . It is isolated from the myxobacterium Stigmatella aurantica and contains a 5,7-dimethoxy-8-hydroxychromone aromatic headgroup with a hydrophobic alkenyl chain in position 2 . This compound has significant implications in the study of mitochondrial and photosynthetic respiratory chains.
Métodos De Preparación
Stigmatellin is typically isolated from the myxobacterium Stigmatella aurantica . The synthetic routes for this compound involve complex polyketide synthase assembly lines . The industrial production methods are not extensively documented, but the compound is available commercially with a purity of ≥95.0% (HPLC) .
Análisis De Reacciones Químicas
Stigmatellin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized, affecting its quinol oxidation site inhibition properties.
Common reagents and conditions for these reactions are not extensively detailed in the literature. The major products formed from these reactions include various this compound derivatives with altered biological activities .
Aplicaciones Científicas De Investigación
Stigmatellin has a wide range of scientific research applications:
Mecanismo De Acción
Stigmatellin binds at the cytochrome b Qo site in the ‘heme bl distal’ position and associates with the Rieske iron-sulfur protein via a hydrogen bond to histidine residue 181 (His-181), a ligand to the [2Fe2S] iron-sulfur cluster of this subunit . This association raises the midpoint potential of the iron-sulfur cluster from 290 to 540 mV and restricts the movement of the cytoplasmic domain of the Rieske protein .
Comparación Con Compuestos Similares
Stigmatellin is compared with other inhibitors of the cytochrome bc1 complex, such as myxothiazol and antimycin A . Unlike this compound, myxothiazol binds at a different site and has a distinct mode of inhibition . Antimycin A also inhibits the cytochrome bc1 complex but through a different mechanism . These comparisons highlight this compound’s unique binding properties and its specific inhibition of the quinol oxidation site .
Propiedades
Número CAS |
91682-96-1 |
|---|---|
Fórmula molecular |
C30H42O7 |
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
2-[(7E,9E,11Z)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-8-hydroxy-5,7-dimethoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C30H42O7/c1-10-18(2)13-11-12-14-22(33-6)21(5)29(36-9)19(3)15-16-23-20(4)27(31)26-24(34-7)17-25(35-8)28(32)30(26)37-23/h10-14,17,19,21-22,29,32H,15-16H2,1-9H3/b13-11+,14-12+,18-10- |
Clave InChI |
UZHDGDDPOPDJGM-XSEAFXJRSA-N |
SMILES |
CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |
SMILES isomérico |
C/C=C(/C)\C=C\C=C\C(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |
SMILES canónico |
CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |
Pictogramas |
Acute Toxic |
Sinónimos |
stigmatellin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(4-CHLOROPHENYL)-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE](/img/structure/B1233238.png)





![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(7-ethyl-7-hydroxynonan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1233247.png)


